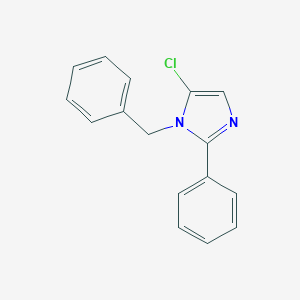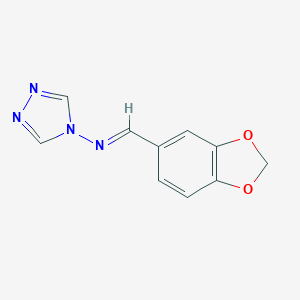
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a benzo[1,3]dioxole moiety with a triazole ring, making it a versatile scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Coupling of the two moieties: The final step involves the coupling of the benzo[1,3]dioxole moiety with the triazole ring using a suitable linker, such as a methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure control, to facilitate the reactions.
化学反応の分析
Types of Reactions
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-oxide, while reduction may produce benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers.
作用機序
The mechanism of action of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Similar Compounds
Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar biological activities.
Triazole-based compounds: Compounds with a triazole ring have been widely studied for their medicinal properties.
Uniqueness
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its combination of the benzo[1,3]dioxole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications.
特性
CAS番号 |
35546-62-4 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.2 g/mol |
IUPAC名 |
(E)-1-(1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H8N4O2/c1-2-9-10(16-7-15-9)3-8(1)4-13-14-5-11-12-6-14/h1-6H,7H2/b13-4+ |
InChIキー |
JWJCLWJMCDPESU-YIXHJXPBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C=NN=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



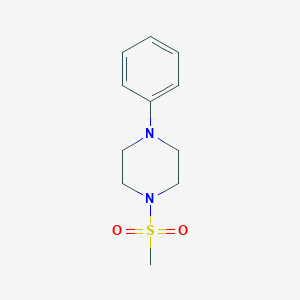




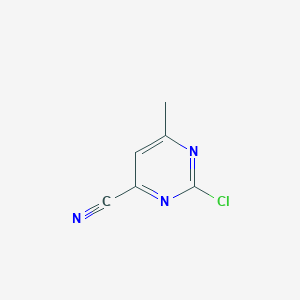
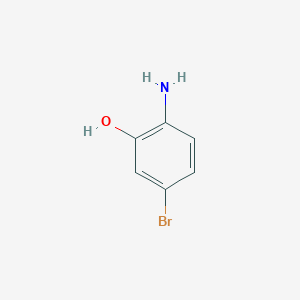

![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)

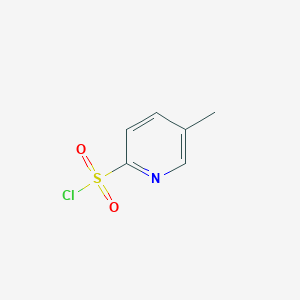
![2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B182762.png)
